molecular formula C16H16O2 B124595 6-Methyl-4-phenyl-2-chromanol CAS No. 209747-04-6

6-Methyl-4-phenyl-2-chromanol

Cat. No.: B124595
CAS No.: 209747-04-6
M. Wt: 240.3 g/mol
InChI Key: JGRSOLBFAHJDTL-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-2-chromanol is a chemical compound belonging to the class of chromanols, which are bicyclic heterocycles. This compound is characterized by a chromanol ring structure with a methyl group at the 6th position and a phenyl group at the 4th position. Chromanols are known for their diverse biological activities and are found in various natural products, including vitamin E derivatives.

Mechanism of Action

Target of Action

6-Methyl-4-phenyl-2-chromanol, also known as 2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, is an impurity of Tolterodine , an antimuscarinic agent . Antimuscarinic agents are primarily targeted at muscarinic acetylcholine receptors, which play a crucial role in the nervous system.

Biochemical Pathways

Compounds structurally related to it, such as 6-hydroxy-chromanols, are formed by cyclisation of substituted 1,4-benzoquinones . This suggests that it may be involved in similar biochemical pathways.

Pharmacokinetics

It is known to be a solid compound with a melting point of 84-87° c , which may influence its bioavailability.

Action Environment

It is known to be stable at -20° c , suggesting that temperature could be a significant environmental factor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-2-chromanol can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

6-Methyl-4-phenyl-2-chromanol undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum hydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-Methyl-4-phenyl-2-chromanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRSOLBFAHJDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459483
Record name 6-Methyl-4-phenyl-2-chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209747-04-6
Record name 6-Methyl-4-phenylchroman-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209747046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-4-phenyl-2-chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-4-PHENYLCHROMAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8U68SF3V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of p-cresol (25 g, 0.231 mol, 1 equiv), piperazine (11.94 g, 0.139 mol, 0.6 equiv) and toluene (250 ml, 10 ml/g) at reflux under Dean & Stark conditions was added cinnamaldehyde (45.83 g, 44 ml, 0.347 mol, 1.5 equiv) over a 2 hour period and reaction mixture monitored by HPLC for the presence of p-cresol. Upon completion (2 to 3 hours), the mixture was cooled to 80° C. and a solution of c.HCl (25 ml, 0.301 mol, 1.3 equiv) in water (100 ml, 5 ml/g) was slowly added and heated at 80-90° C. for at least 5 hours. The resulting solution was allowed to cool to room temperature and the phases separated. The toluene solution was washed with 1M HCl (125 ml, 5 ml/g), then water (3×125 ml). The resulting organic layer was taken into the reductive amination step (Step B) as a crude mixture.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.94 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
44 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

p-Cresol (150 g, 1.387 mol) was stirred with piperazine (72 g, 0.832 mol, 0.6 eq) in toluene (1.5 L, 10 ml/g) and then heated at reflux under Dean & Stark conditions for at least 30 minutes to remove water giving a clear pale yellow solution. Trans-Cinnamaldehyde (262 ml, 275 g, 2.081 mol, 1.5 eq) was then added over 2 hours whilst maintaining the reaction mixture at reflux under Dean & Stark conditions. Once the addition was complete, heating of the reaction mixture was continued at reflux under Dean & Stark conditions for a further 4 hours. The black solution was allowed to cool to 80° C. and then slowly quenched over 45 minutes with a solution of 0.67M HCl(aq) (750 ml, 0.601 mol, 1.3 eq). The two-phase solution was then stirred vigorously for at least 12 hours at a temperature of 75-80° C. The stirring was then stopped and the mixture allowed to cool to room temperature and the phases separated. The toluene solution was then washed with 1M HCl(aq) (750 ml, 5 ml/g), then water (3×750 ml, 5 ml/g). The 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol was not isolated but instead the toluene solution was used directly in the reductive amination step (Example 2).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
262 mL
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reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

3,4-Dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one (III, EXAMPLE 1, 100.0 g, 420.2 mmol) is added to toluene (500 mL). The mixture is degassed by purging alternately with vacuum and nitrogen and then cooled to -21°. Diisobutylaluminumhydride in toluene solution (DIBAL, 1.5M, 290 mL, 435 mmol) is then slowly added over 2 hr via add funnel while maintaining the reaction temperature at -20 to -25°. The reduction is usually done when the DIBAL add is completed. If the reaction is not done additional DIBAL can be added in increments. When the reaction is done (<1% lactone) ethyl acetate (45 mL) is added at -20° to -25° via add funnel. Very little exotherm is observed. Next, citric acid (23%, 500 mL) is added. The mixture is stirred at 45-50° for 1 hr (or stirred overnight at 20-25°), the phases are separated, the organic phase is washed with water (2×300 mL). The organic phase is concentrated to 250 mL under reduced pressure. Methanol (500 mL) is added, and the mixture is concentrated to 250 mL. The methanol addition and distillation is repeated to give the title compound in methanol solution. This solution is concentrated to a thick oil which crystallizes on standing to give the title compound (as a mixture of diastereomers), IR (neat) 3410, 3020, 2925, 1605, 1498, 1447, 1205 and 1010 cm-1 ; MS (m/z, EI)=240 (parent). Rather then isolating and characterizing the title compound, it is normally taken directly into the next step.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
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0 (± 1) mol
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reactant
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Quantity
290 mL
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Quantity
0 (± 1) mol
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Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-phenyl-2-chromanol
Reactant of Route 2
Reactant of Route 2
6-Methyl-4-phenyl-2-chromanol
Reactant of Route 3
6-Methyl-4-phenyl-2-chromanol
Reactant of Route 4
6-Methyl-4-phenyl-2-chromanol
Reactant of Route 5
6-Methyl-4-phenyl-2-chromanol
Reactant of Route 6
6-Methyl-4-phenyl-2-chromanol

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